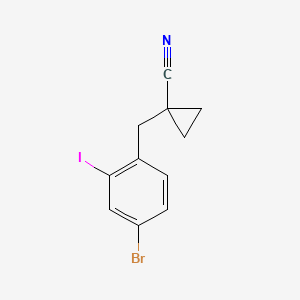
N-(Trimethylsilyl)-4-((trimethylsilyl)oxy)-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Trimethylsilyl)-4-((trimethylsilyl)oxy)-1,3,5-triazin-2-amine is a chemical compound with the formula C₉H₂₀N₄OSi₂ and a molecular weight of 2564523 It is a derivative of 5-azacytosine, where the hydrogen atoms are replaced by trimethylsilyl groups
Métodos De Preparación
The synthesis of N-(Trimethylsilyl)-4-((trimethylsilyl)oxy)-1,3,5-triazin-2-amine typically involves the silylation of 5-azacytosine. One common method includes the reaction of 5-azacytosine with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The product is then purified through recrystallization or chromatography to obtain pure this compound .
Análisis De Reacciones Químicas
N-(Trimethylsilyl)-4-((trimethylsilyl)oxy)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the trimethylsilyl groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Aplicaciones Científicas De Investigación
N-(Trimethylsilyl)-4-((trimethylsilyl)oxy)-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its potential role in DNA methylation and gene expression regulation.
Medicine: It has been investigated for its potential use in cancer therapy due to its ability to inhibit DNA methyltransferases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(Trimethylsilyl)-4-((trimethylsilyl)oxy)-1,3,5-triazin-2-amine involves its incorporation into DNA and RNA, where it inhibits DNA methyltransferases. This inhibition prevents the methylation of cytosine residues, leading to changes in gene expression. The compound can also induce cytotoxicity by disrupting RNA metabolism and inhibiting protein synthesis .
Comparación Con Compuestos Similares
N-(Trimethylsilyl)-4-((trimethylsilyl)oxy)-1,3,5-triazin-2-amine can be compared with other similar compounds such as:
5-Azacytidine: Another nucleoside analogue with similar DNA methyltransferase inhibitory properties.
Zebularine: A cytidine analogue that also inhibits DNA methylation.
Propiedades
Fórmula molecular |
C9H20N4OSi2 |
|---|---|
Peso molecular |
256.45 g/mol |
Nombre IUPAC |
N-trimethylsilyl-4-trimethylsilyloxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H20N4OSi2/c1-15(2,3)13-8-10-7-11-9(12-8)14-16(4,5)6/h7H,1-6H3,(H,10,11,12,13) |
Clave InChI |
DPOVLFLVTXSCRO-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)NC1=NC(=NC=N1)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2,4,5-Tetrahydro-benzo[d]azepine-3-carboxylic acid tert-butyl ester](/img/structure/B8742365.png)
![7-fluoro-5H-indeno[1,2-b]pyridine](/img/structure/B8742370.png)




![3-[(2-Methylquinolin-4-yl)amino]propane-1,2-diol](/img/structure/B8742430.png)
![2-(Chloromethyl)-5-methyl-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B8742440.png)
![methyl 7-(1-methyl-1H-pyrazol-4-yl)-2-(methylsulfinyl)thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B8742448.png)
![(6-Iodoimidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B8742453.png)

![Hydroxy[bis(4-methoxyphenyl)]acetic acid](/img/structure/B8742456.png)
![2,2'-(3,5,5-TRIMETHYLHEXYLIDENE)BIS[4,6-DIMETHYLPHENOL]](/img/structure/B8742463.png)
